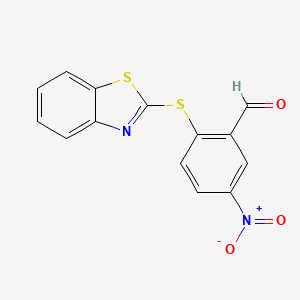

![molecular formula C21H17ClN2O3 B2398571 3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 942002-17-7](/img/structure/B2398571.png)

3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

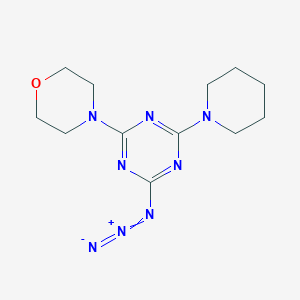

3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C21H17ClN2O3 and its molecular weight is 380.83. The purity is usually 95%.

BenchChem offers high-quality 3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

The compound has been investigated as a novel CDK2 (cyclin-dependent kinase 2) inhibitor for cancer treatment. CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for selectively inhibiting tumor cell growth. Researchers designed and synthesized a set of small molecules based on the pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines .

Photobleaching Fluorophores: Pyrazolo[1,5-a]pyrimidines

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as promising compounds for optical applications. These PPs exhibit tunable photophysical properties and are synthesized using a simpler and greener methodology compared to other commercial probes. Notably, their photobleaching performance is excellent, making them suitable for fluorescence-based imaging and sensing applications .

Hydromethylation of Alkenes

The compound has been involved in a catalytic protodeboronation reaction, enabling the formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. The protocol was applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility .

N-Heterocyclic Compounds (NHCps)

Pyrazole derivatives, including the compound , belong to a special class of N-heterocyclic compounds (NHCps). These molecules feature a heteroaromatic five-membered ring with adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Their unique structure and reactivity make them relevant in various chemical contexts .

Cell Cycle Modulation and Apoptosis Induction

Compound 14, which displayed potent dual activity against cancer cell lines and CDK2, significantly altered cell cycle progression and induced apoptosis within HCT cells. Further investigations into its mechanism of action could reveal additional therapeutic applications .

Enzymatic Inhibition Studies

Several of the synthesized compounds showed enzymatic inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 exhibited significant inhibitory activity, outperforming sorafenib. Compound 14, with dual activity against cell lines and CDK2, holds promise for future drug development .

Mechanism of Action

Target of Action

The compound’s primary target is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from performing its normal function in cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . This results in the arrest of cell cycle progression, preventing cells from moving from the G1 phase to the S phase . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Result of Action

The compound’s action results in significant inhibition of cell growth, particularly in cancer cells . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells .

properties

IUPAC Name |

3-[9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3/c1-12-5-7-20(26-12)21-24-18(16-10-14(22)6-8-19(16)27-21)11-17(23-24)13-3-2-4-15(25)9-13/h2-10,18,21,25H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIGTPCCQKIWPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C=CC(=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

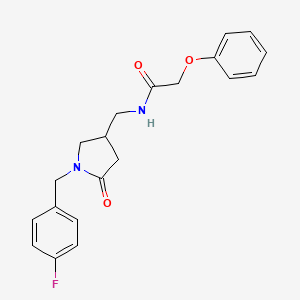

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2398488.png)

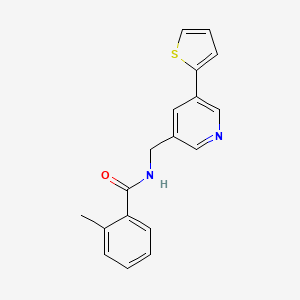

![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2398494.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)

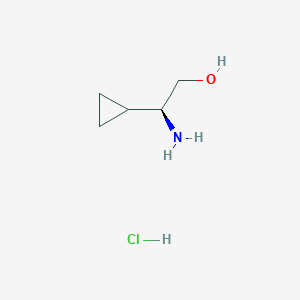

![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2398501.png)

![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2398503.png)

![2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2398509.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398510.png)

![Tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate](/img/structure/B2398511.png)